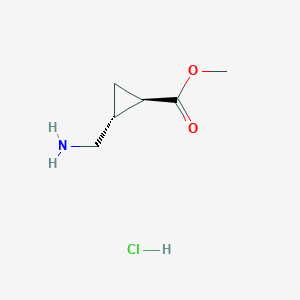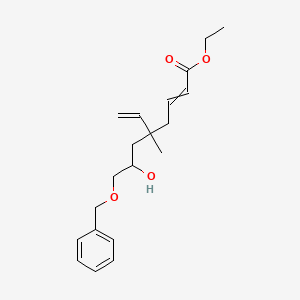
OxySens Green DCDHFDA, SE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OxySens Green DCDHFDA, SE, also known as 2’,7’-Dichlorodihydrofluorescein diacetate, succinimidyl ester, is an amine-reactive reagent that can be used for oxidation-sensitive conjugates of biomolecules of interest1. It has a molecular formula of C28H19Cl2NO9 and a molecular weight of 584.361.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of OxySens Green DCDHFDA, SE. However, it’s known that it’s an amine-reactive reagent, which suggests it might be synthesized through reactions involving amines1.Molecular Structure Analysis
The molecular structure of OxySens Green DCDHFDA, SE is defined by its molecular formula, C28H19Cl2NO91. However, the specific arrangement of these atoms in space, the bond lengths and angles, and other structural details are not provided in the available resources.
Chemical Reactions Analysis
The specific chemical reactions involving OxySens Green DCDHFDA, SE are not detailed in the available resources. As an amine-reactive reagent, it’s likely involved in reactions with amines, particularly in the formation of oxidation-sensitive conjugates of biomolecules1.Physical And Chemical Properties Analysis
The physical and chemical properties of OxySens Green DCDHFDA, SE, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. Its molecular weight is 584.36, and its molecular formula is C28H19Cl2NO91.Aplicaciones Científicas De Investigación
Green Chemistry and Environmental Applications : Research in green chemistry focuses on environmentally safe and economically beneficial methods, with significant progress in safer chemicals and benign solvents (Anastas & Kirchhoff, 2002). OxySens Green DCDHFDA, SE, if it aligns with these principles, could be relevant in such applications.
Phytotechnologies for Contaminant Uptake : Phytotechnologies involve using plants and associated microbes for environmental remediation, including trace elements and organic xenobiotics (Mench et al., 2009). Given the potential for OxySens Green DCDHFDA, SE in detecting or interacting with specific compounds, it might find applications in such contexts.
Applications in Oxidative Stress and Reactive Oxygen Species Detection : The study of reactive oxygen species (ROS) and oxidative stress is critical in cell biology. Tools like DCFH-DA are used for detecting ROS in cells (Lebel et al., 1992). If OxySens Green DCDHFDA, SE has similar properties, it could be valuable in these areas of research.
Biomedical Applications : Research in biomedical fields, including the design of nano-vectors for drug delivery, often utilizes novel materials (Neves et al., 2012). OxySens Green DCDHFDA, SE might have potential applications here if its properties align with biomedical requirements.
Agricultural Research : Studies involving green synthesis of nanoparticles for agricultural applications, like disease management in crops, are increasingly common (Ashraf et al., 2020). OxySens Green DCDHFDA, SE could potentially contribute to such research, depending on its specific characteristics and efficacy in agricultural contexts.
Environmental Risk Assessment : The removal and assessment of environmental contaminants, including pharmaceuticals and personal care products, are critical in environmental research (García-Galán et al., 2020). The use of OxySens Green DCDHFDA, SE in detecting or interacting with such contaminants might be an area of application.
Safety And Hazards
The safety and hazards associated with OxySens Green DCDHFDA, SE are not specified in the available resources. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.
Direcciones Futuras
The future directions for research and application of OxySens Green DCDHFDA, SE are not specified in the available resources. Given its use in creating oxidation-sensitive conjugates of biomolecules, it may have potential applications in various fields of research, including biochemistry and molecular biology1.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
Número CAS |
216964-01-1 |
|---|---|
Nombre del producto |
OxySens Green DCDHFDA, SE |
Fórmula molecular |
C28H19Cl2NO9 |
Peso molecular |
584.36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




